2,3,5,6-Tetrakis(2-pyridyl)pyrazine
Overview
Description
Synthesis Analysis
TPPZ is synthesized through direct cyclotetramerization of precursor molecules, such as 2,3-dicyano-5,6-di(2-pyridyl)-1,4-pyrazine, in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield high-purity products. This method highlights the compound's accessibility for further chemical exploration and utilization in various fields (Donzello et al., 2004).
Molecular Structure Analysis
The molecular structure of TPPZ has been studied extensively, with findings indicating that the pyrazine and pyridine rings exhibit non-coplanar arrangements. This structural feature is crucial for its binding capabilities and interactions with metal ions, affecting the molecule's overall chemical behavior and utility in coordination complexes (Graf & Stoeckli-Evans, 1996).
Chemical Reactions and Properties
Chemical reactions involving TPPZ often result in the formation of complexes where TPPZ acts as a tridentate ligand, coordinating with metal ions to form mono-, bi-, and polymetallic structures. These complexes exhibit varied chemical properties, including changes in fluorescence and absorbance in response to metal ion concentration and type, illustrating TPPZ's role in sensor applications and materials science (Yuasa & Fukuzumi, 2006).
Physical Properties Analysis
The physical properties of TPPZ and its derivatives, such as solubility and crystalline structure, are influenced by its molecular geometry and the nature of its interactions with metal ions. For instance, the formation of charge-transfer complexes with iodine demonstrates TPPZ's ability to participate in solid-state reactions, leading to various polymorphs with distinct thermal decomposition behaviors (Bailey et al., 1997).
Chemical Properties Analysis
TPPZ's chemical properties are highlighted by its role in creating highly sensitive and selective reagents for metal ion detection. Its complexation with iron(II) ions, leading to highly colored complexes, underscores its potential in analytical chemistry for the colorimetric determination of metal ions (Stephen, 1969). Furthermore, its electron-donating capabilities facilitate the formation of electron-deficient macrocycles, relevant in the study of materials with unique electrochemical and optical properties (Donzello et al., 2004).
Scientific Research Applications
Fluorescence Sensing
2,3,5,6-Tetrakis(2-pyridyl)pyrazine (TPPZ) is utilized as a fluorescence sensor for metal ions. TPPZ exhibits increased fluorescence intensity when interacting with certain metal ions, particularly when forming a 1:1 complex with these ions, highlighting its potential in metal ion detection and sensing applications (Yuasa & Fukuzumi, 2006).
Chemical Properties and Complex Formation
TPPZ forms various metal complexes, such as with iron(II), demonstrating shifts in absorbance wavelengths under different conditions. These properties are valuable in analytical chemistry, particularly for the sensitive detection and quantification of metal ions (Jensen, Carlson, & Grant, 1969).
Analytical Reagent Applications
TPPZ has been identified as a highly sensitive reagent for iron(II) detection. Its ability to form highly colored metal chelates that are extractable into immiscible solvents makes it useful for the determination of traces of iron and copper in analytical samples (Stephen, 1969).
Charge-Transfer Complexes
The interaction of TPPZ with iodine forms charge-transfer complexes. These complexes, characterized by their structural and thermal properties, are significant in understanding electron transfer processes and may have applications in materials science (Bailey et al., 1997).
Ligand Behavior in Metal Complexes
TPPZ acts as a tridentate ligand in chromium(III) complexes. These complexes have been characterized by various spectroscopic methods, providing insights into the coordination chemistry of TPPZ with transition metals (Bitzer et al., 2005).
Colorimetric Detection of Iron
TPPZ's interaction with iron(II) ions forms a purple-colored complex, useful in colorimetric methods for iron detection. This property is significant in developing simple and efficient methods for iron quantification in various samples (Pflaum et al., 1964).
Safety And Hazards
Future Directions
The mononuclear ruthenium(III)-2,3,5,6-tetrakis-(2-pyridyl)pyrazine complex [Ru(bpy)(tppz)Cl][PF6]2 has been studied for its potential in photochemical solar energy conversion or information storage devices . Other research has focused on the synthesis of new coordination compounds with promising photoluminescent, catalytic, and magnetic properties .
properties
IUPAC Name |
2,3,5,6-tetrapyridin-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)30-24(20-12-4-8-16-28-20)23(29-21)19-11-3-7-15-27-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJZYBFRNITHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885280 | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrakis(2-pyridyl)pyrazine | |
CAS RN |
25005-97-4 | |
Record name | 2,3,5,6-Tetrakis(2′-pyridyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25005-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025005974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrakis(2-pyridyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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